

A Comparative Pharmacological Profile of Brolamfetamine (DOB) and 2C-B

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Compound of Interest

Compound Name: Brolamfetamine

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This guide provides a detailed, objective comparison of the pharmacological profiles of two notable phenethylamine derivatives: **Brolamfetamine** (DOB) and 2C-B (4-bromo-2,5-dimethoxyphenethylamine). Both compounds are recognized for their potent activity at serotonin receptors, leading to psychedelic effects. This document summarizes key quantitative data, outlines experimental methodologies for the cited assays, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of their distinct and overlapping pharmacological characteristics.

Introduction

Brolamfetamine (2,5-Dimethoxy-4-bromoamphetamine; DOB) and 2C-B are structurally related psychoactive substances. DOB is a substituted amphetamine, while 2C-B is a phenethylamine, lacking the alpha-methyl group present in DOB.^{[1][2]} This structural difference contributes to variations in their potency, duration of action, and receptor interaction profiles. Both compounds are primarily known for their agonist activity at serotonin 5-HT₂ receptors, which is believed to mediate their psychedelic effects.^{[1][3]}

Data Presentation: Quantitative Pharmacological Comparison

The following tables summarize the key in vitro pharmacological parameters for **Brolamfetamine** (DOB) and 2C-B, focusing on their interactions with serotonin receptors.

Table 1: Receptor Binding Affinities (K_i, nM)

Receptor	Brolamfetamine (DOB)	2C-B	Reference Radioligand
5-HT _{2A}	59 nM	~40-fold lower affinity than DOB	[³ H]Ketanserin
5-HT _{2C}	Data not available	Data not available	-

Note: Lower K_i values indicate higher binding affinity.

Table 2: Functional Potencies (EC₅₀, nM) and Efficacy (E_{max}, %)

Receptor	Brolamfetamine (DOB)	2C-B
5-HT _{2A}	Potent partial agonist (specific EC ₅₀ not available in cited literature)	1.2 nM (101% E _{max})
5-HT _{2B}	Agonist	13 nM (97% E _{max})
5-HT _{2C}	Agonist	0.63 nM (98% E _{max})

EC₅₀ represents the concentration of the compound that produces 50% of its maximal effect. E_{max} is the maximum response achievable by the compound, often relative to a reference full agonist.

Table 3: Pharmacokinetic Parameters

Parameter	Brolamfetamine (DOB)	2C-B
Route of Administration	Oral	Oral, Insufflation
Typical Oral Dose	1 - 3 mg	12 - 24 mg
Onset of Action	1 - 2 hours	0.5 - 1.5 hours
Peak Effects	3 - 4 hours	~2.3 hours
Duration of Action	18 - 36 hours	4 - 8 hours
Elimination Half-life	Data not available	1.2 - 2.5 hours

Experimental Protocols

The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay is employed to determine the binding affinity (K_i) of a test compound for a specific receptor.

Objective: To quantify the affinity of **Brolamfetamine** and 2C-B for serotonin receptors (e.g., 5-HT_{2A}).

Methodology:

- **Membrane Preparation:** Cell membranes expressing the receptor of interest (e.g., human 5-HT_{2A} receptor) are prepared from cultured cells or brain tissue homogenates. This involves cell lysis and centrifugation to isolate the membrane fraction.^[4]
- **Incubation:** The prepared membranes are incubated in a multi-well plate with a fixed concentration of a radiolabeled ligand (e.g., [³H]Ketanserin for the 5-HT_{2A} receptor) and varying concentrations of the unlabeled test compound (**Brolamfetamine** or 2C-B).^[4]
- **Equilibrium:** The incubation is carried out at a specific temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to allow the binding to reach equilibrium.^[4]

- **Separation of Bound and Free Ligand:** The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand in the solution. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.^[4]
- **Quantification:** The radioactivity trapped on the filters is measured using a scintillation counter.^[4]
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The K_i value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_d))$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

In Vitro Functional Assay (Phospholipase C Activation)

This assay measures the functional potency (EC₅₀) and efficacy (E_{max}) of a compound as an agonist or antagonist at a Gq-coupled receptor, such as the 5-HT_{2A} receptor.

Objective: To determine the potency and efficacy of **Brolamfetamine** and 2C-B as agonists at the 5-HT_{2A} receptor.

Methodology:

- **Cell Culture:** A cell line stably expressing the human 5-HT_{2A} receptor is cultured in appropriate media.
- **Assay Principle:** Activation of the Gq-coupled 5-HT_{2A} receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). The accumulation of a stable IP₃ metabolite, inositol monophosphate (IP₁), can be measured.
- **Compound Treatment:** Cells are incubated with varying concentrations of the test compound (**Brolamfetamine** or 2C-B) for a specific period.
- **Lysis and Detection:** Following incubation, the cells are lysed, and the accumulated IP₁ is quantified using a detection kit, often based on Homogeneous Time-Resolved Fluorescence

(HTRF) or a similar immunoassay technology.

- Data Analysis: A dose-response curve is generated by plotting the IP1 accumulation against the logarithm of the test compound concentration. Non-linear regression is used to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response) values.[5]

Mandatory Visualizations

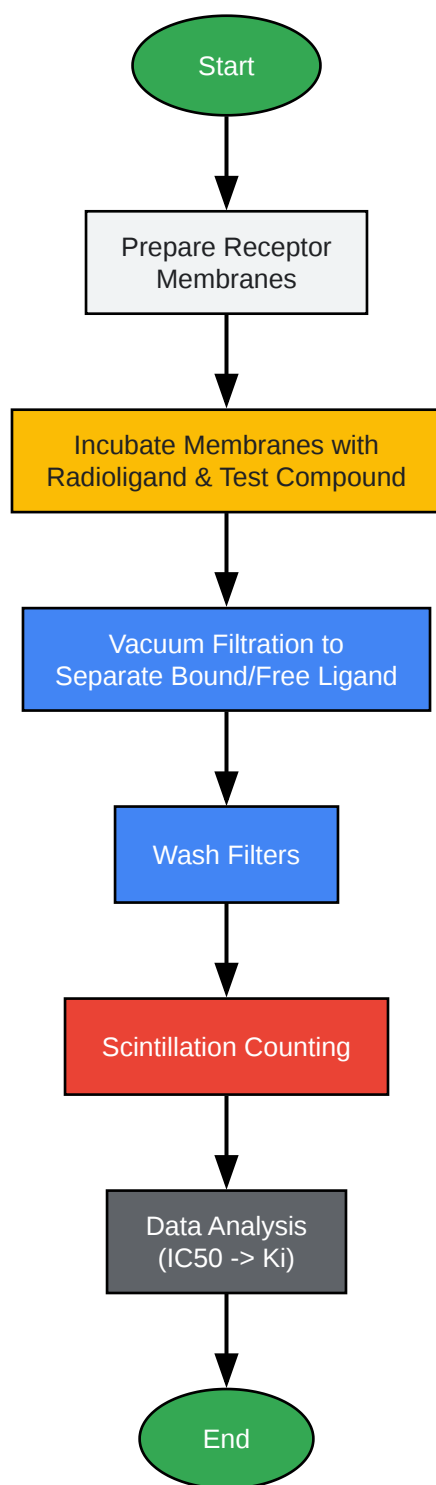
Signaling Pathway



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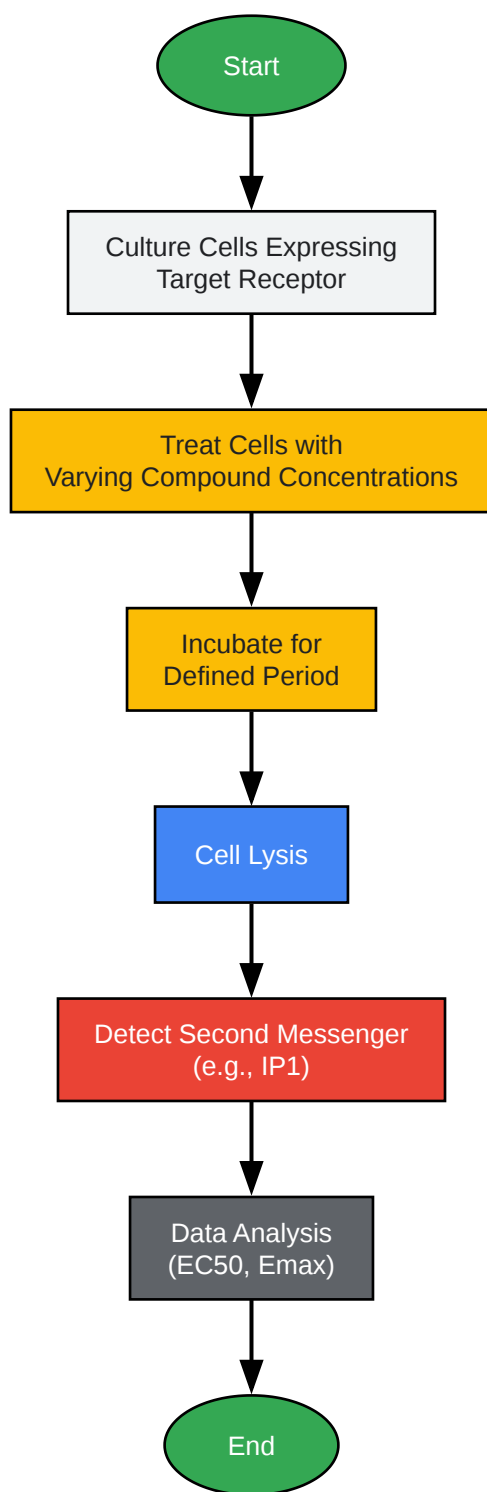
Caption: 5-HT2A Receptor Gq/11 Signaling Pathway

Experimental Workflows



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Caption: Competitive Radioligand Binding Assay Workflow



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Caption: In Vitro Functional Assay Workflow (PLC Activation)

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